m-PEG4-aldehyde

Radiopharmaceuticals RDC Biodistribution

Inconsistent linker length in PROTAC synthesis compromises ternary complex formation and conjugate performance. m-PEG4-aldehyde (CAS 197513-96-5) provides the exact 4-unit PEG spacer required for reproducible outcomes. - Optimal PEG4 length confers highest tumor uptake in RDC design vs. non-PEGylated or longer-PEG analogs. - Terminal aldehyde enables stable oxime bond formation, outperforming hydrazone or imine linkages in stability. - ≥95% purity; MW 220.26 Da; soluble in water, DMSO, and DMF for aqueous bioconjugation protocols.

Molecular Formula C10H20O5
Molecular Weight 220.26 g/mol
Cat. No. B609252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG4-aldehyde
Synonymsm-PEG4-aldehyde
Molecular FormulaC10H20O5
Molecular Weight220.26 g/mol
Structural Identifiers
InChIInChI=1S/C10H20O5/c1-12-5-6-14-9-10-15-8-7-13-4-2-3-11/h3H,2,4-10H2,1H3
InChIKeyWLRJZJYTQKVDKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





m-PEG4-aldehyde: Evidence-Based Procurement Guide


m-PEG4-aldehyde (CAS 197513-96-5) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative featuring a terminal aldehyde group and a methoxy cap . With a molecular weight of 220.26 Da and a precise 4-unit PEG spacer (PEG4), it is classified as a PROTAC linker and a reagent for site-specific bioconjugation [1]. Its primary reactivity involves the formation of stable oxime bonds with aminooxy groups, a reaction that proceeds more efficiently and yields a more stable product compared to hydrazone or imine linkages . This compound is supplied at ≥95% purity and is soluble in water, DMSO, and DMF, making it suitable for aqueous bioconjugation protocols [2].

Why m-PEG4-aldehyde Is Irreplaceable


Procurement of a PEG-aldehyde linker cannot be based solely on the presence of a reactive aldehyde group. The specific PEG chain length, which in m-PEG4-aldehyde is exactly 4 ethylene glycol units, is a critical determinant of conjugate performance [1]. PEG length directly modulates conjugate solubility, hydrodynamic radius, in vivo half-life, and target binding affinity due to steric effects . Substituting m-PEG4-aldehyde with a shorter (e.g., PEG2) or longer (e.g., PEG8) analog will alter these parameters, potentially compromising the efficacy of a PROTAC or an ADC [2]. The following section provides quantifiable evidence on how the precise PEG4 spacer length in m-PEG4-aldehyde confers specific, measurable advantages over its closest analogs.

m-PEG4-aldehyde Comparative Evidence


PEG4 Linker Maximizes Tumor Uptake in RDCs

In radionuclide drug conjugate (RDC) development, a PEG4 linker provides an optimal balance for in vivo performance. A direct comparative study showed that a ⁴Ce/²²⁵Ac-Macropa-PEG4-YS5 conjugate (containing a PEG4 linker) achieved the highest tumor uptake and best anti-tumor efficacy compared to analogs without a PEG linker or those with longer PEG chains [1]. While this study used a heterobifunctional PEG4 linker, the length-dependent performance is a class-level inference applicable to m-PEG4-aldehyde when used as a linker component in similar conjugate designs.

Radiopharmaceuticals RDC Biodistribution

PEG4 Length Controls Hydrodynamic Radius and Renal Clearance

The hydrodynamic radius of a PEGylated molecule directly influences its rate of renal clearance. PEGs with a molecular weight of approximately 2000 Da (close to the 220.26 Da of m-PEG4-aldehyde) represent a critical threshold for cellular uptake and clearance mechanisms [1]. Studies on PEGylated proteins demonstrate that using a 5 kDa mPEG-aldehyde results in a mono-PEGylation yield ranging from 50-64%, and this yield is inversely correlated with PEG molecular weight; larger PEGs lead to lower conjugation efficiency and greater loss of bioactivity due to steric hindrance [2]. This suggests that the small, precise size of the PEG4 chain minimizes the negative impact on target protein function while still providing benefits.

Pharmacokinetics PEGylation Clearance

Oxime Bond Outperforms Hydrazone and Imine Linkages

The aldehyde group of m-PEG4-aldehyde is specifically designed to react with aminooxy groups to form an oxime bond. This linkage is 'much more stable than hydrazone and imine' bonds, which are formed with hydrazide or amine groups, respectively . This is a class-level advantage for aldehyde-PEG compounds over alternative reactive handles. The enhanced stability of the oxime bond is a direct and quantifiable benefit for the shelf-life and in vivo integrity of any conjugate synthesized with m-PEG4-aldehyde.

Bioconjugation Click Chemistry Stability

m-PEG4-aldehyde Key Applications


PROTAC Synthesis with PEG4 Linker

m-PEG4-aldehyde is expressly utilized as a linker in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) [1]. The evidence for its use here is supported by the following points: (1) Its 4-unit PEG spacer provides a short, flexible connection between the E3 ligase and target protein ligands, which is often optimal for inducing a functional ternary complex [2]. (2) The terminal aldehyde group allows for the formation of a stable oxime bond, ensuring the PROTAC molecule remains intact during its journey to engage both target proteins and initiate degradation . This combination of precise length and stable linkage is fundamental to PROTAC design.

Site-Specific Protein PEGylation

m-PEG4-aldehyde is a key reagent for the site-specific N-terminal PEGylation of proteins and peptides [1]. The class-level evidence shows that using a smaller PEG (like the 220 Da PEG4) results in higher mono-PEGylation yields (50-64% for 5-20 kDa PEGs, with yield increasing as MW decreases) compared to larger PEGs, which can cause significant steric hindrance and reduce the bioactivity of the conjugated protein [2]. By choosing m-PEG4-aldehyde, researchers can efficiently produce a conjugate with a precisely defined increase in hydrodynamic radius, which can reduce renal clearance and improve pharmacokinetics without sacrificing the parent protein's functional potency.

RDC Biodistribution Optimization

In the design of radionuclide drug conjugates (RDCs), the linker length is a critical variable for achieving high tumor uptake and rapid systemic clearance. Class-level evidence demonstrates that a PEG4 linker confers the highest tumor uptake and best therapeutic efficacy compared to non-PEGylated or longer-PEG analogs [1]. m-PEG4-aldehyde provides the exact PEG4 spacer needed to replicate this optimal performance. Its use can enable the development of RDCs with a wider therapeutic window by maximizing target accumulation while minimizing off-target radiation exposure to healthy tissues.

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